Methyl 3,6-difluoro-2-hydroxybenzoate
Overview
Description
Methyl 3,6-difluoro-2-hydroxybenzoate is a chemical compound with the molecular formula C8H6F2O3 and a molecular weight of 188.13 g/mol. It belongs to the family of esters of salicylic acid and is characterized by the presence of two fluorine atoms and a hydroxyl group on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Methyl 3,6-difluoro-2-hydroxybenzoate typically involves the esterification of 3,6-difluoro-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Methyl 3,6-difluoro-2-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of different derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3,6-difluoro-2-hydroxybenzoate is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 3,6-difluoro-2-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The hydroxyl group plays a crucial role in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Methyl 3,6-difluoro-2-hydroxybenzoate can be compared with other similar compounds, such as:
Methyl 2-fluoro-6-hydroxybenzoate: This compound has a single fluorine atom and exhibits different reactivity and biological properties.
Methyl 3,4-difluoro-2-hydroxybenzoate: This compound has fluorine atoms at different positions on the benzene ring, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 3,6-difluoro-2-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDXNCXFLSCPED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501285884 | |
Record name | Methyl 3,6-difluoro-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501285884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214324-50-1 | |
Record name | Methyl 3,6-difluoro-2-hydroxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214324-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3,6-difluoro-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501285884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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